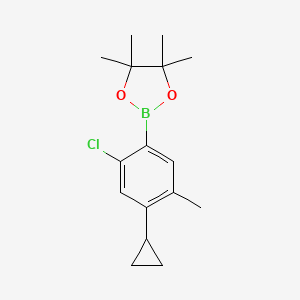
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound that contains a triazole ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-pyridylhydrazine with ethyl acetoacetate, followed by cyclization with formic acid to yield the desired triazole compound . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process may be optimized for higher yields and purity, involving steps such as recrystallization and purification using chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Applications De Recherche Scientifique
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can interact with metal ions, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid: Lacks the methyl group at the 5-position.
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole: Lacks the carboxylic acid group.
Uniqueness
5-methyl-1-(pyridin-2-yl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of both the methyl group and the carboxylic acid group, which can influence its chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets and enhances its potential as a versatile compound in various applications .
Propriétés
Numéro CAS |
2919945-78-9 |
|---|---|
Formule moléculaire |
C9H8N4O2 |
Poids moléculaire |
204.19 g/mol |
Nom IUPAC |
5-methyl-1-pyridin-2-yl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C9H8N4O2/c1-6-11-8(9(14)15)12-13(6)7-4-2-3-5-10-7/h2-5H,1H3,(H,14,15) |
Clé InChI |
VORGFRCOWGELHB-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NN1C2=CC=CC=N2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



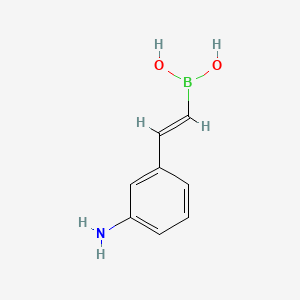
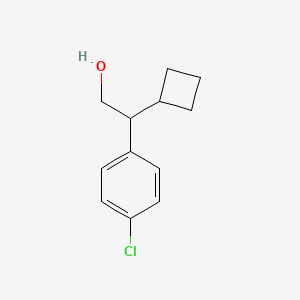
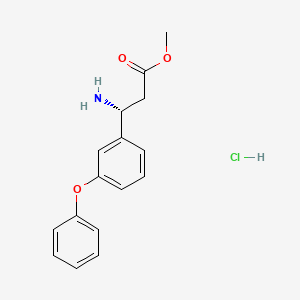

![2-[(2S)-1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl]-2-hydroxyacetic acid](/img/structure/B13469474.png)

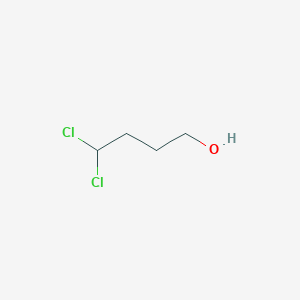
![[5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13469480.png)


![[1-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]methanol](/img/structure/B13469505.png)

